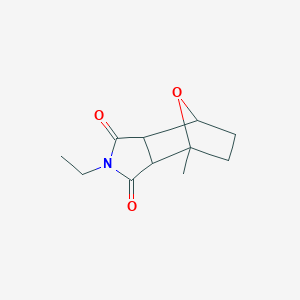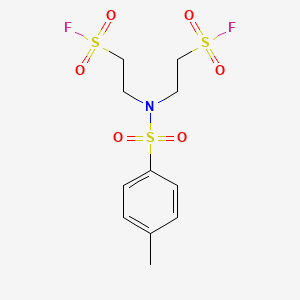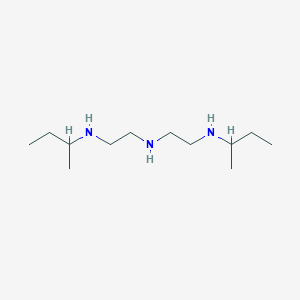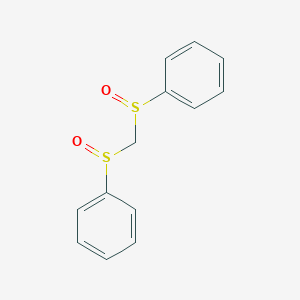
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is a complex organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.372 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrobenzoate ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate typically involves the reaction of 7,7-dimethylbicyclo(3.1.1)hept-2-ene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Conversion to nitrobenzoic acid derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitrobenzoates.
Scientific Research Applications
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- cis-Chrysanthenyl acetate
- trans-Chrysanthenyl acetate
Uniqueness
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate stands out due to its unique combination of a bicyclic structure and a nitrobenzoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
79552-27-5 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H21NO4/c1-18(2)14-6-3-12(16(18)11-14)9-10-23-17(20)13-4-7-15(8-5-13)19(21)22/h3-5,7-8,14,16H,6,9-11H2,1-2H3 |
InChI Key |
FSPIEEQLCZPVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)




